molecular formula C18H15N3O3S B6557676 N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide CAS No. 1040676-75-2

N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide

カタログ番号 B6557676
CAS番号: 1040676-75-2
分子量: 353.4 g/mol
InChIキー: ZGVINEWMAQAOGS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide, also known as BPT, is a synthetic compound with potential applications in scientific research and drug development. BPT is a small molecule that is structurally related to the benzodiazepine class of drugs, but has a different pharmacological profile. BPT has been studied for its ability to modulate the activity of several neurotransmitter systems, including the GABAergic, dopaminergic, and serotonergic systems. BPT has been shown to have anxiolytic, anticonvulsant, and antidepressant-like effects in animal models and has been proposed as a potential treatment for anxiety, epilepsy, and depression.

科学的研究の応用

N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide has a wide range of potential applications in scientific research and drug development. N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide has been studied for its ability to modulate the activity of several neurotransmitter systems, including the GABAergic, dopaminergic, and serotonergic systems. N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide has been shown to have anxiolytic, anticonvulsant, and antidepressant-like effects in animal models and has been proposed as a potential treatment for anxiety, epilepsy, and depression. N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide has also been studied for its potential to act as a neuroprotective agent, as well as its potential to modulate the activity of the immune system.

作用機序

The exact mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is still under investigation, but it is thought to involve the modulation of several neurotransmitter systems. N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is believed to act as a positive allosteric modulator of the GABAergic system, resulting in an increase in GABAergic inhibitory neurotransmission. N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is also believed to act as an agonist at the 5-HT1A receptor, resulting in an increase in serotoninergic neurotransmission. N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is also thought to modulate the activity of the dopaminergic system, resulting in an increase in dopaminergic neurotransmission.
Biochemical and Physiological Effects
N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide has been shown to have anxiolytic, anticonvulsant, and antidepressant-like effects in animal models. N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide has also been studied for its potential to act as a neuroprotective agent, as well as its potential to modulate the activity of the immune system. N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide has been shown to reduce inflammation and improve cognitive function in animal models. N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide has also been studied for its potential to modulate the activity of the hypothalamic-pituitary-adrenal axis, resulting in an increase in cortisol levels.

実験室実験の利点と制限

The main advantage of using N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide in lab experiments is its ability to modulate the activity of several neurotransmitter systems. N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is relatively easy to synthesize and is relatively stable in solution. However, N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide has a short half-life in vivo and is rapidly metabolized by the liver and kidneys. Additionally, N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a small molecule and is not well-absorbed in the gastrointestinal tract. Therefore, it is not suitable for oral administration.

将来の方向性

There are several potential future directions for the study of N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide. These include further investigation into the mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide, as well as its potential to act as a neuroprotective agent and modulator of the immune system. Additionally, further research into the potential therapeutic applications of N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is warranted, such as its potential use as an anxiolytic, anticonvulsant, and antidepressant. Finally, further research into the pharmacokinetics of N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is needed to better understand its pharmacological profile and its potential for clinical use.

合成法

N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is synthesized via a multi-step process involving the coupling of two amino acids, followed by the addition of a benzodioxole ring and a thiazole ring. The first step involves the coupling of 2-aminobenzoic acid and cysteine to form N-(2H-1,3-benzodioxol-5-yl)-2-[2-(cystein-1-yl)amino]benzoic acid. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-(2H-1,3-benzodioxol-5-yl)-2-[2-(cystein-1-yl)amino]benzoyl chloride. The final step involves the addition of phenylamine to the benzoyl chloride to form the desired N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide.

特性

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-17(19-13-6-7-15-16(8-13)24-11-23-15)9-14-10-25-18(21-14)20-12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVINEWMAQAOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。